ICA-121431

Description

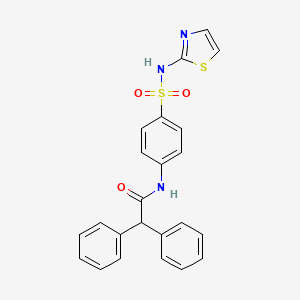

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSQNPPONHUJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313254-51-2 | |

| Record name | 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of ICA-121431: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-121431 is a potent and selective small-molecule inhibitor of the voltage-gated sodium (Nav) channels, Nav1.1 and Nav1.3.[1] Its mechanism of action is distinguished by its state-dependent binding, showing a marked preference for the inactivated state of the channel over the resting state. This characteristic, combined with its subtype selectivity, makes this compound a valuable tool for studying the physiological roles of Nav1.1 and Nav1.3 and a lead compound in the development of novel therapeutics for conditions such as epilepsy and neuropathic pain, where these channels are implicated. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism: State-Dependent Blockade via the Voltage-Sensing Domain

The primary mechanism of action of this compound is the potentiation of voltage-dependent inactivation. It selectively binds to the voltage-sensing domain (VSD) of domain IV (VSDIV) of the Nav channel alpha subunit. This interaction stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open upon membrane depolarization.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a water-accessible cleft on the extracellular side of VSDIV. This binding site is distinct from the pore-blocking sites of local anesthetics and other Nav channel modulators. The binding of this compound to VSDIV allosterically enhances the movement of the S4 voltage sensor into the "up" or activated position, which is coupled to the inactivation of the channel pore. This stabilization of the inactivated state is the molecular basis for its inhibitory action.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized using electrophysiological techniques, primarily whole-cell patch-clamp recordings from HEK293 cells heterologously expressing various human Nav channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different Nav channel isoforms, highlighting its selectivity for Nav1.1 and Nav1.3. The inhibition is most potent when the channels are held in a depolarized state, promoting the inactivated conformation.

| Nav Channel Subtype | IC50 (nM) - Inactivated State | IC50 (nM) - Resting State | Fold Selectivity (Inactivated vs. Resting) | Reference |

| hNav1.1 | 13 | >10,000 | >769 | [1] |

| hNav1.3 | 23 | >10,000 | >435 | [1] |

| hNav1.2 | 240 | - | - | [1] |

| hNav1.4 | >10,000 | - | - | [1] |

| hNav1.5 | >30,000 | - | - | [1] |

| hNav1.6 | >10,000 | - | - | [1] |

| hNav1.7 | 12,000 | - | - | [1] |

| hNav1.8 | >10,000 | - | - | [1] |

Note: IC50 values were determined using a holding potential that produces half-maximal inactivation for the inactivated state measurements.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of electrophysiological and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for assessing the activity of ion channel modulators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNA for the desired human Nav channel α-subunit and auxiliary β-subunits (β1 and β2).

-

Intracellular Solution (in mM):

-

CsF: 120

-

CsCl: 10

-

NaCl: 5

-

HEPES: 10

-

EGTA: 10

-

pH adjusted to 7.2 with CsOH

-

-

Extracellular Solution (in mM):

-

NaCl: 140

-

KCl: 5

-

CaCl2: 2

-

MgCl2: 1

-

HEPES: 10

-

pH adjusted to 7.4 with NaOH

-

-

Voltage Protocols:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Short depolarizing pulses (e.g., to 0 mV for 20 ms) are applied to elicit sodium currents in the presence and absence of this compound.

-

Inactivated State Inhibition: To assess the affinity for the inactivated state, a conditioning prepulse to a depolarized potential (e.g., a voltage that causes half-maximal inactivation, held for 8 seconds) is applied before the test pulse to 0 mV. This protocol enriches the population of inactivated channels.

-

Voltage-Dependence of Inactivation: A series of conditioning prepulses of varying voltages are applied before a test pulse to determine the shift in the voltage-dependence of steady-state inactivation induced by this compound.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the structural basis of this compound's interaction with the Nav1.3 channel.

-

Sample Preparation: The Nav1.3 channel protein, co-expressed with β1 and β2 subunits in HEK293 cells, is purified in the presence of this compound and reconstituted into detergent micelles or nanodiscs.

-

Data Acquisition and Processing: The sample is vitrified and imaged using a transmission electron microscope. Single-particle analysis is then used to reconstruct a high-resolution three-dimensional map of the channel-drug complex.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on Nav channels.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing Nav channel modulators.

Conclusion

The mechanism of action of this compound is a paradigm of modern ion channel pharmacology, showcasing how subtype selectivity and state-dependent interactions can be achieved. Its preferential binding to the activated voltage-sensing domain of domain IV in Nav1.1 and Nav1.3 channels leads to a potent stabilization of the inactivated state, effectively reducing neuronal excitability. The detailed understanding of this mechanism, facilitated by advanced electrophysiological and structural techniques, provides a robust framework for the rational design of next-generation Nav channel modulators with improved therapeutic profiles.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-gated sodium (Nav) channel inhibitor, ICA-121431, with a specific focus on its selectivity for the Nav1.1 and Nav1.3 subtypes over other isoforms. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action to serve as a valuable resource for researchers in the field.

Quantitative Selectivity Profile of this compound

This compound is a potent, broad-spectrum inhibitor of voltage-gated sodium channels, demonstrating notable selectivity for the human Nav1.1 and Nav1.3 subtypes.[1][2] The compound's inhibitory activity is most pronounced when the channels are in an inactivated state. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human Nav channel isoforms.

Table 1: IC50 Values of this compound for Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (nM) | Reference |

| hNav1.1 | 13 | [3] |

| hNav1.3 | 19 - 23 | [1][2][4] |

| hNav1.2 | 240 | [1][3] |

| hNav1.7 | >10,000 | [4] |

| hNav1.5 | >10,000 | [4][5] |

| hNav1.4 | >10,000 | [1][3] |

| hNav1.6 | >10,000 | [1][3] |

| hNav1.8 | >10,000 | [1][5] |

Table 2: Selectivity Ratios of this compound

| Comparison | Selectivity Fold (approx.) |

| Nav1.5 / Nav1.3 | >1000 |

| Nav1.7 / Nav1.3 | >1000 |

| Nav1.2 / Nav1.3 | ~10 |

Mechanism of Action: State-Dependent Inhibition and Interaction with VSD-IV

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the Nav channel.[6] This is evidenced by the significant increase in potency observed when a pre-pulse conditioning step is used to inactivate the channels before measuring the inhibitory effect.

Structurally, this compound interacts with the S1-S4 voltage-sensor domain (VSD) of domain IV (VSD-IV) of the Nav channel.[7][6] This interaction is distinct from the binding sites of other known Nav channel modulators like tetrodotoxin (B1210768) (TTX) and local anesthetics. The selectivity of this compound for Nav1.1 and Nav1.3 is determined by specific amino acid residues within the extracellular-facing regions of the S2 and S3 transmembrane segments of VSD-IV.[7]

Caption: Mechanism of state-dependent inhibition of Nav channels by this compound.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the characterization of this compound's interaction with Nav channels.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of Nav channel subtypes.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Transient transfection of HEK293 cells with plasmids encoding the alpha subunit of the desired human Nav channel (e.g., hNav1.1, hNav1.3) and auxiliary beta subunits (e.g., β1 and β2) is performed using standard lipid-mediated transfection reagents. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ionic currents flowing through the Nav channels in response to controlled changes in membrane potential.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

-

-

Recording Equipment: A standard patch-clamp amplifier and data acquisition system are used. Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.

-

Procedure:

-

Establish a whole-cell recording configuration on a transfected HEK293 cell.

-

Compensate for series resistance (>80%) to minimize voltage errors.

-

Apply voltage-clamp protocols to elicit and measure Nav channel currents.

-

Voltage-Clamp Protocols for Determining IC50

To assess the state-dependent inhibition of this compound, two primary voltage protocols are utilized:

-

Resting-State Inhibition Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a short depolarizing test pulse (e.g., 20 ms (B15284909) to 0 mV) to elicit an inward sodium current.

-

Apply this compound and repeat the test pulse to measure the degree of inhibition.

-

-

Inactivated-State Inhibition Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a long (e.g., 8 seconds) conditioning pre-pulse to a depolarized potential that causes approximately half of the channels to enter the inactivated state (e.g., -50 mV).

-

Briefly repolarize the membrane (e.g., 10 ms at -120 mV) to allow recovery of fast-inactivated channels.

-

Apply a depolarizing test pulse (e.g., 20 ms to 0 mV) to measure the current from the remaining available channels.

-

Apply this compound and repeat the protocol to determine the IC50 for the inactivated state.

-

Caption: Electrophysiology voltage-clamp protocols for assessing state-dependent inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 5. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]

- 6. N-type fast inactivation of a eukaryotic voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the selective antagonist ICA-121431 in complex with the human voltage-gated sodium channel Nav1.3. The structural and functional data presented herein offer critical insights for structure-based drug design and the development of novel subtype-selective Nav channel modulators.

Introduction

Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.3 isoform is predominantly expressed in the central nervous system and has been implicated in various neurological processes, including neuronal development and pain perception.[1][2] this compound is a potent and selective inhibitor of Nav1.3 and Nav1.1 channels, exhibiting significantly lower affinity for other Nav channel subtypes.[1][3][4] Understanding the molecular basis of this selectivity is crucial for the development of targeted therapeutics with improved side-effect profiles. This guide details the high-resolution cryo-EM structure of the human Nav1.3/β1/β2 complex bound to this compound, revealing the allosteric mechanism of inhibition.[1][2]

Data Presentation

Structural and Binding Data

The cryo-EM structure of the human Nav1.3/β1/β2 complex with this compound was determined to a resolution of 3.4 Å.[1] The selective antagonist, this compound, was found to bind to a novel site on the voltage-sensing domain (VSD) of domain IV (VSDIV).[1][2]

| Parameter | Value | Reference |

| PDB ID | 7W7F | [5][6][7] |

| EMDB ID | EMD-32343 | [6] |

| Resolution | 3.4 Å | [1] |

| Method | Single-particle cryo-EM | [5][6] |

Pharmacological Data

Electrophysiological recordings have characterized the inhibitory effect of this compound on Nav1.3 and other isoforms. The compound shows a marked preference for the inactivated state of the channel.

| Channel Subtype | IC50 (nM) | Conditions | Reference |

| Human Nav1.3 | 95.5 ± 9.3 | Inactivated-state protocol | [1] |

| Human Nav1.1 | 23 | [3] | |

| Human Nav1.2 | 240 | [3] | |

| Human Nav1.5 | >10,000 | [3] | |

| Human Nav1.7 | >10,000 | ||

| Human Nav1.8 | >10,000 | [3] |

Experimental Protocols

Protein Expression and Purification

Human Nav1.3, β1, and β2 subunits were co-expressed in HEK293F cells. The cells were cultured in suspension and transfected with the respective expression plasmids. Following expression, cells were harvested and the membrane fraction was isolated. The Nav1.3/β1/β2 complex was solubilized from the membrane using detergents and purified via affinity chromatography. This compound was included throughout the purification process to ensure binding to the channel.[1]

Cryo-EM Sample Preparation and Data Collection

The purified Nav1.3/β1/β2-ICA-121431 complex was applied to glow-discharged holey carbon grids. The grids were then vitrified by plunge-freezing in liquid ethane. Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded using a Gatan K3 direct electron detector in super-resolution mode.

Image Processing and 3D Reconstruction

The collected movie frames were motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters were estimated from the aligned micrographs. Particles were automatically picked and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and select for a homogenous population. The final 3D reconstruction was performed using a subset of high-quality particles, resulting in a map with an overall resolution of 3.4 Å.[1]

Electrophysiology

Whole-cell patch-clamp recordings were performed on HEK293T cells transiently transfected with human Nav1.3, β1, and β2. To measure the dose-response of this compound, an inactivated-state protocol was used. This involved an 8-second pre-pulse to -50 mV to induce inactivation, followed by a test pulse to 0 mV to measure the remaining current.[8] Currents were recorded in the absence and presence of varying concentrations of this compound to determine the IC50 value.[8]

Mandatory Visualizations

This compound Allosteric Inhibition Pathway

The following diagram illustrates the proposed allosteric mechanism of Nav1.3 inhibition by this compound. The binding of this compound to the activated VSDIV stabilizes the inactivated state of the channel, preventing ion conduction.

Caption: Allosteric inhibition of Nav1.3 by this compound.

Experimental Workflow for Structure Determination

This diagram outlines the key steps involved in the determination of the cryo-EM structure of the Nav1.3-ICA-121431 complex.

References

- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist [ideas.repec.org]

- 2. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist [ouci.dntb.gov.ua]

- 6. rcsb.org [rcsb.org]

- 7. 7w7f - Cryo-EM structure of human NaV1.3/beta1/beta2-ICA121431 - Summary - Protein Data Bank Japan [pdbj.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct and critical roles of the voltage-gated sodium channels Nav1.1 and Nav1.3 in regulating neuronal excitability. A comprehensive understanding of these channels is paramount for the development of novel therapeutics targeting a range of neurological disorders, from epilepsy to chronic pain. This document provides a detailed overview of their biophysical properties, cellular and subcellular localization, and functional implications in both health and disease, supplemented with detailed experimental protocols and visual pathways.

Core Concepts: Nav1.1 and Nav1.3 in Neuronal Function

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Among the various subtypes, Nav1.1, encoded by the SCN1A gene, and Nav1.3, encoded by the SCN3A gene, exhibit unique characteristics and contributions to neuronal excitability.

Nav1.1 is predominantly expressed in the central nervous system (CNS) and is crucial for the high-frequency firing of inhibitory GABAergic interneurons.[1][2] Its proper function is essential for maintaining the balance between excitation and inhibition in the brain. Loss-of-function mutations in SCN1A are strongly associated with severe epileptic encephalopathies, such as Dravet syndrome, highlighting its critical role in preventing neuronal hyperexcitability.[3][4][5][6]

Nav1.3 is highly expressed during embryonic and early postnatal development but is found at very low levels in the healthy adult nervous system.[7][8] However, its expression can be re-upregulated in adult neurons following nerve injury, contributing to the hyperexcitability of sensory neurons and the development of neuropathic pain.[9][10][11][12][13][14] Its biophysical properties, including rapid recovery from inactivation, make it a key player in enabling high-frequency ectopic discharges in pathological conditions.[7][8][15]

Quantitative Data Presentation

To facilitate a clear comparison of the biophysical properties of Nav1.1 and Nav1.3, the following tables summarize key quantitative data from electrophysiological studies.

Table 1: Biophysical Properties of Human Nav1.1 Channels

| Parameter | Value | Cell Type | Reference |

| Single-Channel Conductance | ~17 pS | HEK293T cells | [16][17] |

| Voltage of Half-Maximal Activation (V1/2) | -38.7 mV | Mouse Proprioceptors | [18] |

| Voltage of Half-Maximal Inactivation (V1/2) | -39.3 ± 2.4 mV | HEK cells | [19] |

| Mean Open Time | ~0.3 ms (B15284909) (-30 to -10 mV) | HEK293T cells | [16][17] |

| Current Density (Wild-Type) | Variable with cell type | tsA201 cells | [20] |

| Effect of Dravet Syndrome Mutations | Reduced current density in inhibitory neurons | Hippocampal Neurons | [1] |

Table 2: Biophysical Properties of Rat Nav1.3 Channels

| Parameter | Value | Cell Type | Reference |

| Voltage of Half-Maximal Activation (V1/2) | -25.5 ± 1.6 mV | HEK293 cells | [7] |

| Voltage of Half-Maximal Inactivation (V1/2) | -64.9 ± 1.5 mV | HEK293 cells | [7] |

| Recovery from Inactivation (Repriming) at -100 mV | Similar to native channels | HEK293 cells & DRG Neurons | [7] |

| Recovery from Inactivation (Repriming) at -70 mV | Slower in HEK293 than DRG neurons | HEK293 cells & DRG Neurons | [7] |

| Upregulation after Injury | Significant increase in mRNA and protein | Dorsal Horn Neurons | [10][14] |

| Contribution to Neuropathic Pain | Implicated in neuronal hyperexcitability | DRG Neurons | [9][11][13] |

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to Nav1.1 and Nav1.3 function.

Caption: Logical workflow of Nav1.1's role in maintaining neural network stability.

Caption: Simplified signaling pathway in Dravet Syndrome.

Caption: Signaling pathway for Nav1.3 upregulation in neuropathic pain.

Caption: A typical workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording voltage-gated sodium currents from cultured neurons or acute brain slices.

1. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[21]

-

Internal (Pipette) Solution: (in mM) 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) can be used to block voltage-gated sodium channels to confirm the recorded currents are indeed from these channels.[22]

2. Equipment:

-

Inverted or upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries for pulling patch pipettes

3. Procedure:

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[21]

-

Cell Approach: Place the coverslip with cultured neurons or a brain slice in the recording chamber perfused with aCSF. Under visual guidance, approach a target neuron with the patch pipette.[22]

-

Seal Formation: Apply gentle positive pressure to the pipette. Once in proximity to the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[23]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical and molecular access to the cell's interior.[21]

-

Data Acquisition:

-

Voltage-Clamp Mode: Hold the cell at a negative potential (e.g., -70 mV) to record sodium currents. Apply a series of depolarizing voltage steps to elicit currents and study their voltage-dependence and kinetics.[23][24]

-

Current-Clamp Mode: Inject current to study the cell's firing properties, such as action potential threshold and frequency.[22]

-

Immunohistochemistry for Nav1.1 and Nav1.3

This protocol is for localizing Nav1.1 and Nav1.3 protein expression in brain tissue.

1. Tissue Preparation:

-

Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with heparinized saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C.[25]

-

Sectioning: Section the brain at 35-50 μm using a vibratome or cryostat.[25][26]

2. Staining Procedure (Free-Floating Sections):

-

Washing: Wash sections three times in PBS.

-

Antigen Retrieval (Optional but Recommended): For paraffin-embedded tissues, heat sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) to unmask epitopes.[27]

-

Permeabilization and Blocking: Incubate sections in a blocking solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) and a blocking agent (e.g., 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Nav1.1 or rabbit anti-Nav1.3) diluted in the antibody solution overnight at 4°C.[26][28]

-

Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.[28][29]

-

Counterstaining and Mounting: Counterstain with a nuclear marker like DAPI, if desired. Mount the sections on slides with an anti-fade mounting medium.

3. Imaging:

-

Visualize the fluorescent signal using a confocal or epifluorescence microscope.

Conclusion

Nav1.1 and Nav1.3 play distinct and crucial roles in shaping neuronal excitability. Nav1.1 is a key regulator of inhibitory tone in the CNS, and its dysfunction leads to severe epilepsy. In contrast, Nav1.3 is a marker of neuronal injury, and its re-expression contributes to the hyperexcitability underlying neuropathic pain. The detailed understanding of their biophysical properties, cellular roles, and the experimental methods to study them, as outlined in this guide, is fundamental for the development of targeted and effective therapies for these debilitating neurological disorders. Further research into the specific signaling pathways that regulate the expression and function of these channels will undoubtedly open new avenues for therapeutic intervention.

References

- 1. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dravetfoundation.org [dravetfoundation.org]

- 4. Specific deletion of NaV1.1 sodium channels in inhibitory interneurons causes seizures and premature death in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Nav1.3 Sodium Channels: Rapid Repriming and Slow Closed-State Inactivation Display Quantitative Differences after Expression in a Mammalian Cell Line and in Spinal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between sodium channel NaV1.3 expression and neuropathic pain behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]

- 13. Frontiers | MiR-30b Attenuates Neuropathic Pain by Regulating Voltage-Gated Sodium Channel Nav1.3 in Rats [frontiersin.org]

- 14. Upregulation of sodium channel Nav1.3 and functional involvement in neuronal hyperexcitability associated with central neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Single-channel properties of human NaV1.1 and mechanism of channel dysfunction in SCN1A-associated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Single-channel Properties of Human NaV1.1 and Mechanism of Channel Dysfunction in SCN1A-associated Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional Characteristics of the Nav1.1 p.Arg1596Cys Mutation Associated with Varying Severity of Epilepsy Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. axolbio.com [axolbio.com]

- 23. homepages.gac.edu [homepages.gac.edu]

- 24. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An optimized immunohistochemistry protocol for detecting the guidance cue Netrin-1 in neural tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 28. Immunohistochemistry (IHC) protocol [hellobio.com]

- 29. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of specific Nav subtypes is implicated in a variety of neurological disorders. This technical guide focuses on the therapeutic potential of selectively targeting two such channels: Nav1.1 and Nav1.3. Loss-of-function mutations in Nav1.1 are a primary cause of Dravet syndrome, a severe form of epilepsy, making selective activation of this channel a promising therapeutic strategy. Conversely, the upregulation of Nav1.3 in response to nerve injury is strongly associated with the pathophysiology of neuropathic pain and epilepsy, positioning selective inhibition of Nav1.3 as a key area of interest for drug development. This document provides an in-depth overview of the rationale for targeting these channels, summarizes quantitative data for selective modulators, details key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Rationale for Selective Nav1.1 and Nav1.3 Modulation

Voltage-gated sodium channels are a family of nine distinct pore-forming α-subunits (Nav1.1–Nav1.9) with unique tissue distribution, biophysical properties, and physiological roles.[1][2] The high degree of homology among these subtypes has historically made the development of selective inhibitors challenging, often leading to off-target effects.[3] However, recent advancements in our understanding of the specific contributions of individual subtypes to disease states have spurred the development of more targeted therapies.

1.1. Nav1.1 Activation for Dravet Syndrome and Other Epilepsies

The Nav1.1 channel, encoded by the SCN1A gene, is predominantly expressed in the axon initial segments of fast-spiking GABAergic interneurons in the central nervous system (CNS).[4] These inhibitory neurons are crucial for maintaining the balance between excitation and inhibition in the brain. Loss-of-function mutations in SCN1A lead to reduced activity of Nav1.1, impairing the function of these inhibitory interneurons and resulting in the hyperexcitability that characterizes Dravet syndrome.[4][5] Therefore, selectively potentiating or activating the remaining functional Nav1.1 channels is a rational therapeutic approach to restore inhibitory tone and mitigate seizures.[4]

1.2. Nav1.3 Inhibition for Neuropathic Pain and Epilepsy

Nav1.3 is primarily expressed during embryonic development, with its levels significantly decreasing in the adult nervous system.[6][7] However, following peripheral nerve or spinal cord injury, the expression of Nav1.3 is markedly upregulated in dorsal root ganglion (DRG) neurons and second-order dorsal horn sensory neurons.[3][8][9] This re-expression is linked to the hyperexcitability of neurons and the generation of ectopic action potentials, which are hallmarks of neuropathic pain.[6][7] The biophysical properties of Nav1.3, including its rapid recovery from inactivation, further contribute to high-frequency neuronal firing.[6] Consequently, selective inhibition of Nav1.3 represents a promising strategy for the treatment of neuropathic pain and certain forms of epilepsy where this channel is re-expressed.[6][7]

Quantitative Data: Selective Modulators of Nav1.1 and Nav1.3

The following tables summarize the potency and selectivity of key compounds that modulate Nav1.1 and Nav1.3 channels. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, such as the voltage protocol used and the expression system.[2]

Table 1: Selective Activators/Potentiators of Nav1.1

| Compound | Type | EC50/EC150 | Cell Line | Assay Type | Reference |

| rHm1b | Peptide Agonist | ~12 nM (EC50) | HEK293 | Whole-cell Patch Clamp | [4] |

| BI-7150 | Small Molecule Activator | Not specified | HEK293 | Automated Patch Clamp | [10] |

Table 2: Selective Inhibitors of Nav1.3

| Compound | IC50 | Selectivity Profile | Cell Line | Assay Type | Reference |

| ICA-121431 | 23 nM | Equipotent for Nav1.1 (13 nM), >1000-fold selective vs Nav1.4, 1.5, 1.6, 1.8 | Not specified | Not specified | [11] |

| TC-N 1752 | 0.3 µM | Also inhibits Nav1.7 (0.17 µM), Nav1.4 (0.4 µM), Nav1.5 (1.1 µM), Nav1.8 (2.2 µM) | Not specified | Not specified | [11] |

| 3'-Methoxydaidzein | 505 nM | Also inhibits Nav1.7 (181 nM), Nav1.8 (397 nM) | Not specified | Not specified | [11] |

| Huwentoxin-IV | 338 nM | Also inhibits Nav1.7 (26 nM), Nav1.2 (150 nM), Nav1.4 (400 nM) | Not specified | Not specified | [11] |

Experimental Protocols

The characterization of selective Nav1.1 and Nav1.3 modulators relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

3.1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of compounds on ion channel function with high fidelity.[1]

-

Cell Preparation:

-

Cells stably expressing the human Nav1.1 or Nav1.3 alpha subunit (e.g., HEK293 or CHO cells) are cultured to 70-80% confluency.

-

On the day of recording, cells are dissociated using a gentle enzymatic solution (e.g., TrypLE) and re-plated onto glass coverslips at a low density.

-

Cells are allowed to adhere for at least 1 hour before recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Coverslips are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

The pipette is positioned onto a cell, and gentle suction is applied to form a gigaohm seal (>1 GΩ).

-

A brief, strong suction pulse is applied to rupture the cell membrane and achieve the whole-cell configuration.[12]

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

Nav currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

To assess state-dependent inhibition, various voltage protocols are used. For example, to assess affinity for the inactivated state, the membrane potential is held at various depolarizing potentials to induce different levels of channel inactivation before the test pulse.[1]

-

The test compound is applied via the perfusion system, and changes in the sodium current are recorded.

-

3.2. Automated Patch-Clamp Assays (e.g., QPatch, IonWorks)

Automated patch-clamp systems allow for higher throughput screening of compound libraries.[13]

-

Cell Preparation:

-

Cells are harvested and suspended in a serum-free medium.

-

Cell density and viability are determined, and the cell suspension is adjusted to the optimal concentration for the specific automated platform.

-

-

Assay Procedure (example using QPatch):

-

The automated system performs cell capture, sealing, and whole-cell formation.

-

A standardized voltage protocol is applied to elicit Nav currents. This can be a simple depolarizing step or a more complex protocol to assess state-dependence.[13]

-

Compound plates are prepared with serial dilutions of the test compounds.

-

The instrument applies the compounds to the cells and records the resulting changes in sodium currents.

-

Data is analyzed automatically to determine IC50 or EC50 values.

-

3.3. In Vivo Models

-

Dravet Syndrome Mouse Models:

-

Model: Scn1a+/- knockout or knock-in mice carrying a patient-specific mutation (e.g., A1783V).[14][15] These mice exhibit spontaneous seizures, premature mortality, and other behavioral phenotypes reminiscent of Dravet syndrome.[14][15]

-

Protocol:

-

Continuous video-EEG monitoring is used to record spontaneous seizure activity.

-

Hyperthermia-induced seizures can be provoked by a controlled increase in body temperature.[16]

-

Test compounds are administered (e.g., via intraperitoneal injection or intracerebroventricular infusion), and their effects on seizure frequency, duration, and mortality are assessed.

-

Behavioral tests (e.g., open field, social interaction) can be used to evaluate effects on comorbidities.

-

-

-

Neuropathic Pain Rat Models:

-

Models: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) of the sciatic nerve.[17][18] These models induce mechanical allodynia and thermal hyperalgesia.

-

Protocol:

-

Baseline sensory thresholds are measured using von Frey filaments (for mechanical allodynia) and radiant heat (for thermal hyperalgesia).

-

The respective nerve injury surgery is performed.

-

After a post-operative period to allow for the development of neuropathic pain, sensory thresholds are re-measured.

-

Test compounds are administered (e.g., orally or intrathecally), and their ability to reverse the injury-induced hypersensitivity is quantified.

-

At the end of the study, tissues such as the DRG and spinal cord can be harvested for molecular analysis (e.g., qPCR or immunohistochemistry) to confirm the upregulation of Nav1.3.[3][9]

-

-

Visualizations: Pathways and Workflows

4.1. Signaling Pathways

Caption: Upregulation of Nav1.3 in neuropathic pain.

Caption: Nav1.1 hypofunction in Dravet syndrome.

4.2. Experimental Workflows

Caption: Workflow for Nav inhibitor screening.

Conclusion and Future Directions

The selective modulation of Nav1.1 and Nav1.3 channels presents compelling and distinct therapeutic opportunities. For devastating genetic epilepsies like Dravet syndrome, the development of selective Nav1.1 activators offers a targeted approach to correct the underlying pathophysiology of reduced inhibitory neurotransmission. For chronic and debilitating conditions such as neuropathic pain, selective Nav1.3 inhibitors hold the promise of providing effective analgesia by targeting a channel that is re-expressed in pathological states, potentially minimizing the side effects associated with non-selective sodium channel blockers.

Future research in this field will likely focus on several key areas:

-

Improving Subtype Selectivity: Continued medicinal chemistry efforts are needed to design modulators with even greater selectivity for Nav1.1 or Nav1.3 over other Nav subtypes, particularly those in the heart (Nav1.5) and other parts of the CNS.

-

Understanding State-Dependent Interactions: A deeper understanding of how compounds interact with different conformational states of the channels (resting, open, inactivated) will be crucial for developing drugs with improved efficacy and safety profiles.

-

Translational Research: Rigorous testing of lead compounds in sophisticated in vivo models that accurately recapitulate the human disease state is essential for successful clinical translation.

-

Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to selective Nav1.1 or Nav1.3 modulators will be critical for personalized medicine approaches.

The continued exploration of selective Nav1.1 activation and Nav1.3 inhibition will undoubtedly pave the way for novel and more effective treatments for a range of challenging neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]

- 8. Upregulation of Sodium Channel Nav1.3 and Functional Involvement in Neuronal Hyperexcitability Associated with Central Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulation of sodium channel Nav1.3 and functional involvement in neuronal hyperexcitability associated with central neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 13. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dravet Europe | Novel open-access mouse model of Dravet Syndrome [dravet.eu]

- 15. Frontiers | Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Relationship between sodium channel NaV1.3 expression and neuropathic pain behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

ICA-121431: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of ICA-121431, a potent and selective small-molecule inhibitor of the voltage-gated sodium channels (Nav) Nav1.1 and Nav1.3.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable tissues. Their dysfunction has been implicated in a variety of neurological disorders, including epilepsy and chronic pain.[1] The Nav1.3 subtype, in particular, is upregulated in injured peripheral sensory neurons, making it a promising therapeutic target for neuropathic pain.[1] this compound emerged from a dedicated drug discovery program aimed at identifying subtype-selective Nav channel inhibitors to overcome the limitations of existing non-selective therapies, which are often associated with adverse effects due to off-target interactions.[2]

Discovery and Development History

This compound was discovered by the biopharmaceutical company Icagen, Inc. , which had a strong focus on ion channel drug discovery.[2][3] The compound was identified as part of a broader research program focused on developing novel modulators of sodium ion channels for the treatment of pain and related disorders.[3] In 2007, Icagen entered into a collaboration with Pfizer to advance these research efforts.[3] Subsequently, in 2011, Pfizer acquired Icagen, integrating its expertise and pipeline into Pfizer's neuroscience and pain research unit, later known as Neusentis .[3][4]

The initial characterization and mechanism of action of this compound were detailed in a 2013 publication by McCormack et al., which credited the medicinal chemistry group at Icagen for its synthesis.[2] Despite its promising preclinical profile as a potent and selective Nav1.1/1.3 inhibitor, there is no publicly available evidence to suggest that this compound progressed into clinical trials. A review of Pfizer's clinical development pipeline does not include this compound, and scientific literature suggests that its further clinical development was likely discontinued.[5]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound against Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (nM) | Reference(s) |

| Nav1.1 | 23 | [1] |

| Nav1.2 | 240 | [3] |

| Nav1.3 | 13 | [1] |

| Nav1.4 | >10,000 | [3] |

| Nav1.5 | >10,000 | [1] |

| Nav1.6 | >10,000 | [3] |

| Nav1.7 | >10,000 | [6] |

| Nav1.8 | >10,000 | [1] |

Table 2: State-Dependent Inhibition of Nav1.3 by this compound

| Channel State | IC50 (nM) | Reference(s) |

| Resting State | >1,000 | [7] |

| Inactivated State | 19 | [6] |

Experimental Protocols

The primary experimental technique used to characterize the activity of this compound was whole-cell patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the desired human Nav channel subtype were used. [2]* Recording Conditions: Standard whole-cell patch-clamp techniques were employed. The extracellular solution typically contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.3. The intracellular solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3.

-

Voltage Protocols:

-

Resting State Inhibition: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) were applied to elicit sodium currents.

-

Inactivated State Inhibition: To assess state-dependent block, a long depolarizing prepulse (e.g., to -50 mV for 8 seconds) was applied to induce channel inactivation before the test pulse. [7]* Data Analysis: The peak sodium current amplitude in the presence of varying concentrations of this compound was measured and compared to the control current to determine the concentration-response relationship and calculate the IC50 value.

-

dot

Caption: Experimental workflow for electrophysiological characterization.

Conclusion

This compound is a well-characterized preclinical compound that demonstrates high potency and selectivity for Nav1.1 and Nav1.3 channels. Its discovery by Icagen and initial development within Pfizer's research programs highlighted the feasibility of targeting the voltage-sensor domain to achieve subtype selectivity for Nav channel inhibitors. While the compound itself did not advance to clinical trials, the insights gained from its study have contributed to the broader understanding of sodium channel pharmacology and have informed the development of subsequent selective inhibitors. The detailed preclinical data available for this compound continue to make it a valuable tool for researchers investigating the physiological and pathophysiological roles of Nav1.1 and Nav1.3.

References

- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of a potent Nav1.3 inhibitor with good oral pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfizer To Acquire Icagen | Pfizer [pfizer.com]

- 4. Research programme: ion channel modulators - Icagen, Inc. - AdisInsight [adisinsight.springer.com]

- 5. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 6. biospace.com [biospace.com]

- 7. Targeted blockade of aberrant sodium current in a stem cell-derived neuron model of SCN3A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

Species-Dependent Potency of ICA-121431: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific differences in the potency of ICA-121431, a selective inhibitor of voltage-gated sodium channels (NaV). This compound has garnered significant interest for its potent and selective inhibition of specific NaV subtypes, particularly NaV1.1 and NaV1.3, which are implicated in various neurological disorders.[1][2][3] However, preclinical evaluation and translation of its effects are complicated by notable variations in its potency across different species. This document summarizes the available quantitative data, details the experimental methodologies used to determine these differences, and provides visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Species-Specific Potency

The inhibitory activity of this compound exhibits significant variability across different mammalian species, particularly concerning its interaction with the NaV1.7 channel. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various NaV channel subtypes in human, rat, mouse, cynomolgus monkey, and dog.

Table 1: Potency (IC50) of this compound Against Human NaV Channel Subtypes

| NaV Subtype | IC50 (nM) |

| hNaV1.1 | 13[1][2] |

| hNaV1.2 | 240[1] |

| hNaV1.3 | 19 ± 5[4], 23[1][2] |

| hNaV1.4 | >10,000[1] |

| hNaV1.5 | >10,000[1][2][4] |

| hNaV1.6 | >10,000[1] |

| hNaV1.7 | >10,000[4], 12,000[1] |

| hNaV1.8 | >10,000[1][2] |

Table 2: Comparative Potency (IC50) of this compound Against NaV1.7 Across Different Species

| Species | NaV1.7 IC50 (nM) |

| Human | >10,000[4][5] |

| Rat | 19[4][6], 37[4][5] |

| Mouse | 8,700[4][6], 8,800[4][5] |

| Cynomolgus Monkey | >5,000[4][6] |

| Dog | >5,000[4][6] |

The data clearly demonstrates that while this compound is a potent inhibitor of human NaV1.1 and NaV1.3, it lacks significant activity against human NaV1.7.[1][2][4] Intriguingly, rat NaV1.7 is potently inhibited by this compound, with an IC50 value comparable to its effect on human NaV1.3.[4][6] In contrast, mouse, cynomolgus monkey, and dog NaV1.7 channels, similar to the human ortholog, are largely insensitive to the compound.[4][6] This more than 1,000-fold difference in potency between rat and human NaV1.7 highlights the critical importance of selecting appropriate animal models in preclinical studies of NaV modulators.[4][6]

Molecular Basis of Species Selectivity

The observed species differences in this compound potency are attributed to specific amino acid variations within the voltage sensor domain (VSD) of the NaV channel, particularly in the S1-S4 segments of Domain IV.[4][7] Studies involving channel chimeras and point mutations have identified that residues in the extracellular-facing regions of the S2 and S3 transmembrane segments are major determinants of this subtype and species selectivity.[4][7]

For instance, the stark contrast in this compound's potency against human and rat NaV1.7 can be explained by sequence differences in this region.[4] These findings underscore that even a high degree of sequence homology in the overall channel protein can belie critical differences in specific drug-binding sites, leading to profound variations in pharmacological responses across species.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using patch-clamp electrophysiology on recombinant cell lines stably expressing the specific NaV channel subtypes of interest.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the stable expression of specific human and species orthologs of NaV channels.

-

Voltage Protocol: To assess the potency of state-dependent inhibitors like this compound, a voltage protocol is employed to favor the inactivated state of the channel. A typical protocol involves a prolonged conditioning prepulse to a depolarized potential (e.g., 0 mV for 500 ms) to allow the drug to bind to the inactivated state, followed by a test pulse to measure the remaining sodium current.[4]

-

Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations and measuring the inhibition of the peak sodium current. The IC50 values are then determined by fitting the data to a standard sigmoidal dose-response equation.

Visualizing the Experimental Workflow and Underlying Mechanisms

To better illustrate the processes involved in determining and understanding the species-specific potency of this compound, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding site of ICA-121431, a potent and subtype-selective blocker of voltage-gated sodium (Nav) channels, on the Nav channel alpha subunit. Understanding this interaction is pivotal for the rational design of next-generation therapeutics targeting Nav channel-related disorders, including chronic pain and epilepsy.

Executive Summary

This compound exhibits a remarkable selectivity for specific Nav channel subtypes, primarily Nav1.1 and Nav1.3.[1][2][3][4] This selectivity is achieved through a unique binding mechanism that targets the voltage-sensing domain (VSD) of the fourth homologous domain (DIV) of the Nav channel alpha subunit.[5][6][7] The binding of this compound is state-dependent, showing a significantly higher affinity for the inactivated state of the channel.[5][7][8] This guide provides a comprehensive overview of the binding site, quantitative binding data, detailed experimental protocols used in its characterization, and visual representations of the key concepts.

The this compound Binding Pocket: A Structural Perspective

Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the molecular interactions between this compound and the Nav1.3 channel.[5][9] this compound binds to a water-accessible cleft within the activated VSD of domain IV (VSD-IV).[5] This binding site is distinct from the pore-blocking sites of local anesthetics and other Nav channel modulators.[6][7]

The key interactions involve residues located in the S1-S4 transmembrane segments of DIV. The aryl sulfonamide moiety of this compound forms crucial electrostatic interactions with the gating charges (arginine residues) within the S4 segment.[5] Specific residues in the extracellular loops connecting these segments also contribute to the binding affinity and subtype selectivity.

Quantitative Binding Data

The following tables summarize the inhibitory potency of this compound against various human Nav channel subtypes and the impact of specific mutations on its activity.

Table 1: Inhibitory Potency (IC50) of this compound on Wild-Type Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (nM) | Reference(s) |

| hNav1.1 | 13 | [1][3][4] |

| hNav1.2 | 240 | [1][3] |

| hNav1.3 | 13 - 23 | [1][3][4] |

| hNav1.4 | >10,000 | [1][3] |

| hNav1.5 | >10,000 | [1][3][8] |

| hNav1.6 | >10,000 | [1][3] |

| hNav1.7 | 12,000 | [1] |

| hNav1.8 | >10,000 | [1][3] |

Table 2: Effect of Point Mutations in hNav1.3 on this compound Potency

| Mutation | IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |

| Wild-type hNav1.3 | 13 | - | [1] |

| S1510Y (M1) | 100 | ~8-fold increase | [1] |

| R1511W (M2) | 370 | ~28-fold increase | [1] |

| E1559D (M3) | 1100 | ~85-fold increase | [1] |

| S1510Y/E1559D (M1,3) | 1300 | ~100-fold increase | [1] |

| R1511W/E1559D (M2,3) | 1900 | ~146-fold increase | [1] |

| S1510Y/R1511W/E1559D (M1,2,3) | 11600 | ~892-fold increase | [1][7] |

Table 3: Effect of Chimeric Constructs on this compound Potency

| Chimera Construct | Description | IC50 (nM) | Reference(s) |

| hNav1.3/hNav1.5 S1-S4 | DIV S1-S4 from hNav1.5 in hNav1.3 backbone | 83 | [1] |

| hNav1.3/hNav1.5 S3-S4 | DIV S3-S4 from hNav1.5 in hNav1.3 backbone | 1200 | [1] |

| hNav1.3/hNav1.5 S5-S6 | DIV S5-S6 from hNav1.5 in hNav1.3 backbone | 11000 | [1] |

| hNav1.3/hNav1.7 S1 | DIV S1 from hNav1.7 in hNav1.3 backbone | 2000 | [1] |

| hNav1.3/hNav1.7 S2 | DIV S2 from hNav1.7 in hNav1.3 backbone | 45 | [1] |

| hNav1.3/hNav1.7 S3-S4 | DIV S3-S4 from hNav1.7 in hNav1.3 backbone | 30 | [1] |

| hNav1.3/hNav1.7 S5-S6 | DIV S5-S6 from hNav1.7 in hNav1.3 backbone | 300 | [1] |

Experimental Protocols

Electrophysiological Recording

Objective: To determine the inhibitory effect of this compound on Nav channel currents.

Methodology: Whole-cell patch-clamp electrophysiology is performed on mammalian cells (e.g., HEK293) stably or transiently expressing the Nav channel of interest.

-

Cell Culture: Cells are cultured under standard conditions and transfected with the appropriate Nav channel alpha and beta subunit cDNAs.

-

Recording Solutions:

-

Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols:

-

Resting State Protocol: From a holding potential of -120 mV, a 20 ms (B15284909) test pulse to 0 mV is applied to elicit sodium currents.[5]

-

Inactivated State Protocol: To assess state-dependent inhibition, a long (e.g., 8-second) conditioning prepulse to a depolarized potential (e.g., -50 mV) is applied to induce channel inactivation before the test pulse to 0 mV.[1][5]

-

-

Data Analysis: Dose-response curves are generated by plotting the normalized peak current as a function of this compound concentration. The IC50 values are determined by fitting the data with the Hill equation.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in this compound binding and selectivity.

Methodology: Point mutations are introduced into the Nav channel cDNA to alter specific amino acid residues hypothesized to be part of the binding site.

-

Mutagenesis Strategy: Based on sequence alignments between sensitive (e.g., Nav1.3) and insensitive (e.g., Nav1.7) subtypes, specific residues are selected for mutation.[8] For example, residues in the S2 and S3 segments of DIV that differ between subtypes are prime targets.

-

Plasmid Construction: Overlap extension PCR-based mutagenesis is a common method to introduce the desired nucleotide changes into the Nav channel plasmid DNA.

-

Sequence Verification: The entire coding region of the mutated channel is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

Functional Expression: The mutated channels are then expressed in a suitable cell line (e.g., HEK293) for functional characterization using the electrophysiology protocol described above.

Mechanism of Action: Allosteric Modulation

This compound acts as an allosteric modulator. By binding to the VSD-IV, it stabilizes the inactivated state of the Nav channel.[5][9] This stabilization of the inactivated state reduces the number of channels available to open and conduct sodium ions, thereby inhibiting neuronal excitability. This mechanism is distinct from direct pore blockage.

Conclusion and Future Directions

The identification and characterization of the this compound binding site on the VSD-IV of the Nav channel alpha subunit represent a significant advancement in the field of sodium channel pharmacology. This unique binding pocket provides a template for the design of novel, subtype-selective Nav channel blockers with potentially improved therapeutic profiles and reduced off-target effects. Future research will likely focus on leveraging this structural information to develop compounds with even greater selectivity for other Nav channel subtypes implicated in a variety of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. rcsb.org [rcsb.org]

Methodological & Application

Application Notes: ICA-121431 for In Vitro Patch-Clamp Electrophysiology

Introduction

ICA-121431 is a potent and selective small-molecule inhibitor of voltage-gated sodium channels (NaV), demonstrating high affinity for the human NaV1.1 and NaV1.3 subtypes.[1][2] It exhibits significant selectivity, with up to 1,000-fold lower potency against other tetrodotoxin (B1210768) (TTX)-sensitive and TTX-resistant sodium channels, such as NaV1.5 and NaV1.8.[2] The primary mechanism of action for this compound is through state-dependent binding to the channel. It preferentially interacts with the domain IV voltage sensor (VSDIV) when the channel is in an inactivated state, thereby stabilizing this non-conducting conformation and producing a potent, use-dependent block.[3][4] This makes this compound a valuable pharmacological tool for studying the specific roles of NaV1.1 and NaV1.3 channels in neuronal excitability and for investigating potential therapeutic strategies for conditions involving channel hyperactivity.[5]

Mechanism of Action: State-Dependent Inhibition

This compound's inhibitory effect is highly dependent on the conformational state of the sodium channel. Its potency is substantially increased when the channel is held in a depolarized state that promotes inactivation.[4] The molecule binds to a unique site on the VSDIV, which is distinct from the binding sites for other modulators like TTX or local anesthetics.[2][3] This interaction allosterically stabilizes the inactivated state, preventing the channel from returning to a resting state and subsequently blocking the initiation and propagation of action potentials.[4]

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various human voltage-gated sodium channel subtypes, as determined by in vitro patch-clamp electrophysiology. Experiments are typically performed on HEK293 cells stably expressing the subtype of interest.

| Channel Subtype | IC50 (nM) | Notes |

| hNaV1.1 | 13 - 23 nM[1][5][6] | High potency. |

| hNaV1.2 | 240 nM[1][6] | Moderate potency. |

| hNaV1.3 | 13 - 23 nM[1][2][5] | High potency, equipotent to hNaV1.1. |

| hNaV1.4 | >10,000 nM[1][6] | Low potency / highly selective against. |

| hNaV1.5 | >10,000 nM[2][3] | Low potency / highly selective against this cardiac subtype. |

| hNaV1.6 | >10,000 nM[1][6] | Low potency / highly selective against. |

| hNaV1.7 | 12,000 nM[1] | Low potency / highly selective against. |

| hNaV1.8 | >10,000 nM[1][2] | Low potency / highly selective against this TTX-resistant subtype. |

Note: IC50 values can vary based on the specific voltage protocol used, particularly the duration and voltage of the inactivating prepulse.

Experimental Protocols

This section details a standard protocol for evaluating the inhibitory effect of this compound on NaV channels (e.g., hNaV1.3) expressed in a mammalian cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology.

Experimental Workflow Diagram

Materials and Reagents

-

Cell Line: HEK293 cells stably or transiently transfected with the human NaV channel α-subunit of interest (e.g., hNaV1.3).

-

Culture Medium: Standard DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) if using a stable cell line.

-

Extracellular (Bath) Solution:

-

Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

-

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

-

Intracellular (Pipette) Solution:

-

Composition: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES.

-

Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

-

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Store at -20°C. Note that solutions are unstable and should be prepared fresh for daily use from the stock.[6] Serial dilutions should be made in the extracellular solution to achieve final desired concentrations. The final DMSO concentration in the bath should be kept low (<0.1%) to avoid off-target effects.

Electrophysiological Recording Procedure

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with the extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Using a micromanipulator, approach a target cell with the glass pipette while applying slight positive pressure.[7]

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[8]

-

Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell recording configuration.[9]

-

-

Voltage-Clamp Protocol:

-

Data Acquisition and Analysis:

-

Record baseline currents using the described voltage protocol before applying the compound.

-

Apply this compound by perfusing the bath with the extracellular solution containing the desired concentration of the inhibitor. Allow 2-5 minutes for the compound to equilibrate.

-

Record the peak inward sodium current during the test pulse in the presence of the compound.

-

Calculate the percentage of inhibition at each concentration relative to the baseline current.

-

To determine the IC50, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a standard Hill equation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. pnas.org [pnas.org]

- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

recommended working concentration of ICA-121431 for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICA-121431 is a potent and selective small-molecule blocker of voltage-gated sodium channels (Nav).[1][2] It exhibits nanomolar potency with high selectivity for the human Nav1.1 and Nav1.3 subtypes over other Nav channel isoforms.[1][3] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[2][4] The selectivity of this compound makes it a valuable research tool for investigating the specific roles of Nav1.1 and Nav1.3 channels in physiological and pathophysiological processes.

The compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the channel.[4][5] This mechanism involves interaction with the voltage-sensor region in domain IV (VSDIV) of the channel protein.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on electrophysiological assessment.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound varies across different voltage-gated sodium channel subtypes. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀).

| Channel Subtype | IC₅₀ Value | Selectivity vs. Nav1.5/Nav1.8 | Reference(s) |

| Human Nav1.1 | 13 nM | >1,000-fold | [1][3] |

| Human Nav1.3 | 19 - 23 nM | >1,000-fold | [1][2][3] |

| Human Nav1.2 | 240 nM | ~42-fold | [1][3] |

| Human Nav1.7 | >10 µM | - | [3][7] |

| Human Nav1.4 | >10 µM | - | [1][3] |

| Human Nav1.6 | >10 µM | - | [1][3] |

| Human Nav1.5 | >10 µM | - | [1][3] |

| Human Nav1.8 | >10 µM | - | [1][3] |

Data was generated using whole-cell patch-clamp electrophysiology on cells expressing the specified human Nav channel subtypes.

Mechanism of Action

This compound is an aryl sulfonamide that functions as an allosteric inhibitor of Nav channels.[4] Its mechanism is state-dependent, meaning it has a higher affinity for certain conformational states of the channel. Specifically, this compound preferentially binds to the channel's inactivated state over the resting (closed) state.[4][5] By binding to the voltage-sensing domain of the fourth homologous domain (VSDIV), it stabilizes this inactivated conformation.[5][6] This stabilization prevents the channel from returning to the resting state, thereby reducing the number of available channels that can be opened by depolarization and leading to a potent, use-dependent block of sodium current (INa).

Figure 1. Mechanism of action of this compound on voltage-gated sodium channels.

Application Notes

Recommended Working Concentration The optimal working concentration of this compound depends on the cell type, the specific Nav subtype being targeted, and the experimental design.

-

For selective inhibition of Nav1.1/Nav1.3: A concentration range of 10 nM to 100 nM is recommended as a starting point.[5]

-

For studying state-dependence: Concentrations ranging from 10 nM to 1 µM can be used to construct concentration-response curves.[5]

-

Important: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Solubility and Stock Solution Preparation

-

Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

-

Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in DMSO.

-

Storage: Store the stock solution in aliquots at -20°C for long-term use.[2] Avoid repeated freeze-thaw cycles. Vendor information suggests that solutions are unstable and should be prepared fresh for experiments.[1]

Cell Culture Application

-

Thaw a frozen aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or extracellular recording solution.

-

To ensure proper mixing, it is recommended to first dilute the stock into a small volume of the final medium and then add it to the total volume.

-

Vehicle Control: Since DMSO is used as the solvent, a vehicle control (medium containing the same final concentration of DMSO as the drug-treated samples) must be included in all experiments to account for any solvent effects. The final DMSO concentration should typically be kept below 0.1%.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of this compound on Nav channels expressed in a heterologous system (e.g., HEK293 cells) or in neurons.

A. Materials

-

Cells expressing the target Nav channel.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

This compound stock solution (10 mM in DMSO).

-

Patch-clamp rig with amplifier and data acquisition system.

B. Method

-